molecular formula C11H9NO3 B2388277 Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate CAS No. 69454-42-8

Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate

Cat. No. B2388277
Key on ui cas rn: 69454-42-8
M. Wt: 203.197
InChI Key: DPYAPCOWWDVERX-UHFFFAOYSA-N
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Patent
US08697690B2

Procedure details

A solution of methyl isocyanoacetate (4.20 mL, 46.2 mmol) and methyl 2-formylbenzoate (6.90 g, 42.0 mmol) in 30 mL of N,N-dimethylformamide was added dropwise to a suspension of sodium hydride (1.21 g, 50.4 mmol) in 20 mL of N,N-dimethylformamide. After 5 hr, the mixture was treated with 10% aqueous acetic acid and water and extracted 2× with ethyl acetate. The combined organic extracts were washed 3× with water and brine, dried with sodium sulfate, filtered, and concentrated in vacuo. The residue was crystallized from 1:10 ethyl acetate:hexanes to provide methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate.
Quantity
4.2 mL
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([CH2:3][C:4]([O:6][CH3:7])=[O:5])#[C-].[CH:8]([C:10]1[CH:19]=[CH:18][CH:17]=[CH:16][C:11]=1[C:12]([O:14]C)=O)=O.[H-].[Na+].C(O)(=O)C>CN(C)C=O.O>[O:14]=[C:12]1[C:11]2[C:10](=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH:8]=[C:3]([C:4]([O:6][CH3:7])=[O:5])[NH:1]1 |f:2.3|

Inputs

Step One
Name
Quantity
4.2 mL
Type
reactant
Smiles
[N+](#[C-])CC(=O)OC
Name
Quantity
6.9 g
Type
reactant
Smiles
C(=O)C1=C(C(=O)OC)C=CC=C1
Name
Quantity
1.21 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted 2× with ethyl acetate
WASH
Type
WASH
Details
The combined organic extracts were washed 3× with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from 1:10 ethyl acetate

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
O=C1NC(=CC2=CC=CC=C12)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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